(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
Description
(Z)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a pyrazole-thiazole hybrid scaffold. The compound’s Z-configuration ensures planar geometry, critical for electronic conjugation and intermolecular interactions. The 4-phenylthiazole group introduces aromaticity and π-conjugation, which may contribute to nonlinear optical (NLO) properties or bioactivity .
Properties
IUPAC Name |
(Z)-3-(1,3-dimethylpyrazol-4-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-12-15(10-21(2)20-12)8-14(9-18)17-19-16(11-22-17)13-6-4-3-5-7-13/h3-8,10-11H,1-2H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDTRLDCJJIAQ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring is usually formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole rings with an acrylonitrile moiety. This can be achieved through a Knoevenagel condensation reaction, where the pyrazole-thiazole intermediate is reacted with malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions (e.g., Friedel-Crafts alkylation or acylation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile could be explored as a lead compound for the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s acrylonitrile backbone is shared with multiple analogs, but substituent variations lead to distinct properties. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (in ) and cyano groups enhance NLO responses but reduce metabolic stability.
- Aromatic Substitutents : The 4-phenylthiazole in the target compound provides rigidity similar to fluorophenyl-thiazole derivatives (e.g., ), but lacks polar groups (e.g., -OH, -OCH₃), which may limit solubility .
- Planarity vs.
Computational and Spectroscopic Analysis
- DFT Studies : and highlight hyperpolarizability (β) and HOMO-LUMO gaps as critical for NLO properties. The target compound’s methyl groups may raise the HOMO energy, reducing electron affinity compared to nitro analogs .
Biological Activity
(Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound has the following structural formula:
This structure includes a pyrazole ring and a thiazole moiety, which are significant for its biological properties.
Anticancer Activity
Recent studies have indicated that compounds containing both pyrazole and thiazole moieties exhibit significant anticancer properties. The presence of these functional groups enhances their interaction with various biological targets, leading to cytotoxic effects against cancer cells.
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis in cancer cells. This is mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria.
- Activity Spectrum : Studies reveal that it has a broad spectrum of activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were reported to be significantly lower than those of conventional antibiotics, indicating its potential as an effective antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of (Z)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole | Enhances anticancer potency |
| Alterations on the thiazole | Affects antimicrobial efficacy |
| Variations in side chains | Modifies pharmacokinetic properties |
Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis : The compound was synthesized through a multi-step reaction involving hydrazine derivatives and thiazole precursors.
- Biological Testing : Various assays were conducted to evaluate its cytotoxicity, antimicrobial activity, and potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
